N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide
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Description
N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide is a useful research compound. Its molecular formula is C27H29N5O4 and its molecular weight is 487.56. The purity is usually 95%.
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Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects on different biological systems, particularly in the context of cancer and parasitic diseases.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a dimethylamino group, a tetrahydroisoquinoline moiety, and a nitrophenyl group, which are known to influence its biological activity.
Research indicates that compounds with similar structures often interact with multiple biological targets. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit kinases involved in cancer proliferation.
- Induction of Apoptosis : Studies highlight that such compounds can trigger apoptotic pathways in malignant cells.
- Antiparasitic Effects : Similar derivatives have demonstrated trypanocidal activity against Trypanosoma cruzi, suggesting potential for this compound as well.
Anticancer Activity
Recent studies have focused on the anticancer properties of related compounds. For instance, a compound structurally akin to N'-{...} has been shown to inhibit the proliferation of leukemia cells by approximately 50% at concentrations around 0.3 µM . The mechanism involved down-regulation of phosphorylated ERK1/2 levels, indicating a potential pathway through which this compound could exert similar effects.
Antiparasitic Activity
A related compound, N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4), has been extensively studied for its effects on T. cruzi. It was found to induce mitochondrial dysfunction leading to cell death in trypanosomatids. Key findings include:
- Alterations in Mitochondrial Membrane Potential : C4 caused significant changes in mitochondrial integrity.
- Reactive Oxygen Species (ROS) Formation : Increased ROS levels were observed post-treatment.
- Cell Membrane Integrity Loss : Phosphatidylserine exposure indicated early apoptotic events .
Case Studies and Experimental Findings
Study | Compound | Target | Findings |
---|---|---|---|
Volpato et al., 2015 | C4 | T. cruzi | Induced mitochondrial dysfunction and apoptosis via ROS generation |
Otava Chemicals Report | Various | Cancer Cell Lines | Inhibition of proliferation at low µM concentrations via kinase pathways |
MDPI Study | Related Compounds | Orexin Receptors | Selective blockade leading to reduced addiction-related behaviors |
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-30(2)23-12-10-20(11-13-23)25(31-15-14-19-6-3-4-7-21(19)18-31)17-28-26(33)27(34)29-22-8-5-9-24(16-22)32(35)36/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMNFWQZHLHDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.